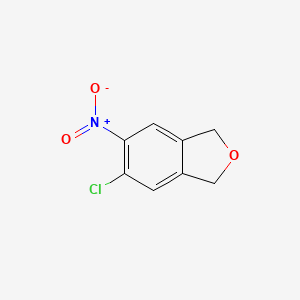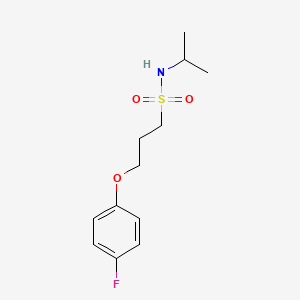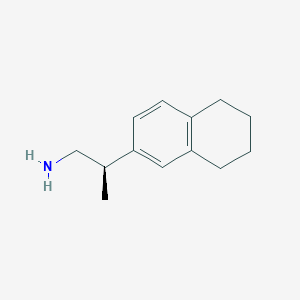![molecular formula C18H17N3O4S2 B2450531 4-((4-methoxyphenyl)thio)-N-(6-nitrobenzo[d]thiazol-2-yl)butanamide CAS No. 941924-98-7](/img/structure/B2450531.png)
4-((4-methoxyphenyl)thio)-N-(6-nitrobenzo[d]thiazol-2-yl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-((4-methoxyphenyl)thio)-N-(6-nitrobenzo[d]thiazol-2-yl)butanamide” is a complex organic molecule that contains several functional groups. It has a methoxyphenyl group, a thioether linkage, a nitro group, a benzo[d]thiazol-2-yl group, and a butanamide group .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of several functional groups. The presence of the nitro group and the thioether linkage could potentially influence the overall shape and reactivity of the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. The presence of the nitro group, for instance, could make the compound susceptible to reduction reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, solubility, and stability would be influenced by the functional groups present in the molecule .Applications De Recherche Scientifique
Lipoxygenase Inhibition
- Researchers synthesized a series of compounds, including derivatives similar to 4-((4-methoxyphenyl)thio)-N-(6-nitrobenzo[d]thiazol-2-yl)butanamide, and evaluated them as lipoxygenase inhibitors. These compounds demonstrated moderately good activities relative to the reference standard Baicalein (Aziz‐ur‐Rehman et al., 2016).
Anti-Hepatic Cancer Activity
- A study conducted on a novel curcumin ester, structurally related to the compound , revealed potential anti-hepatic cancer activities. This indicates the potential of similar compounds in cancer research (S. Srivastava et al., 2017).
Dipeptidyl Peptidase IV Inhibition
- Compounds including derivatives of butanamide, like the one mentioned, have been synthesized and evaluated as dipeptidyl peptidase IV (DPP-IV) inhibitors, indicating their potential use in treating type 2 diabetes (Aiko Nitta et al., 2008).
Antitumor Activity
- New drug leads with potential anticancer activity were examined, including compounds structurally related to this compound. These showed inhibitory effects on the growth of various cancer cell lines, particularly leukemia, lung cancer, and renal cancer (R. Bhole & K. Bhusari, 2011).
Dual Inhibition of Cyclooxygenase and Lipoxygenase Pathways
- A study on a dual inhibitor of cyclooxygenase and lipoxygenase pathways, structurally similar to the compound , highlighted its potential in pain and inflammation treatment, along with good gastric tolerance (C. Tordjman et al., 2003).
Antimicrobial and Cytotoxic Activities
- A new series of compounds, including derivatives of butanamide, demonstrated potent antimicrobial and cytotoxic activities. This highlights the potential application of these compounds in antimicrobial and cancer treatment research (Sam Dawbaa et al., 2021).
Orientations Futures
Propriétés
IUPAC Name |
4-(4-methoxyphenyl)sulfanyl-N-(6-nitro-1,3-benzothiazol-2-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4S2/c1-25-13-5-7-14(8-6-13)26-10-2-3-17(22)20-18-19-15-9-4-12(21(23)24)11-16(15)27-18/h4-9,11H,2-3,10H2,1H3,(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRNLXNONLVDHFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SCCCC(=O)NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-(benzo[d][1,3]dioxol-5-yl)-6-ethyl-7-isopropoxy-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B2450448.png)
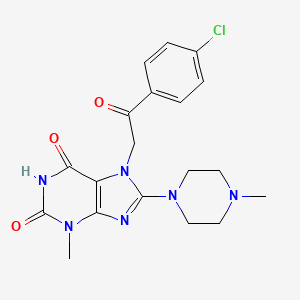
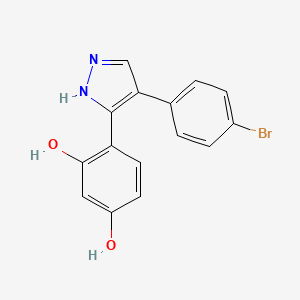
![2-{5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2450452.png)
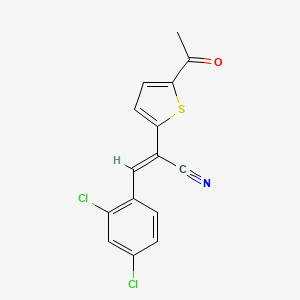
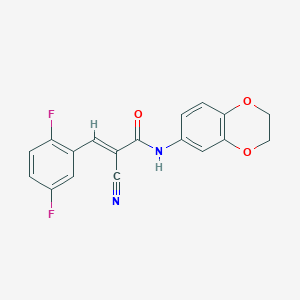

![1-(tert-Butyl)-6,7-dihydro-1H-pyrazolo[4,3-c]pyridin-4(5H)-one](/img/structure/B2450459.png)

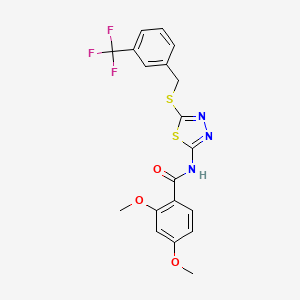
![5-({2-Hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}sulfamoyl)-2-methoxybenzamide](/img/structure/B2450465.png)
